6-methylhept-1-en-3-one 6-methylhept-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 42809-49-4
VCID: VC7222967
InChI: InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3
SMILES: CC(C)CCC(=O)C=C
Molecular Formula: C8H14O
Molecular Weight: 126.199

6-methylhept-1-en-3-one

CAS No.: 42809-49-4

Cat. No.: VC7222967

Molecular Formula: C8H14O

Molecular Weight: 126.199

* For research use only. Not for human or veterinary use.

6-methylhept-1-en-3-one - 42809-49-4

Specification

CAS No. 42809-49-4
Molecular Formula C8H14O
Molecular Weight 126.199
IUPAC Name 6-methylhept-1-en-3-one
Standard InChI InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3
Standard InChI Key MDIMAZURMJNUMX-UHFFFAOYSA-N
SMILES CC(C)CCC(=O)C=C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 6-methylhept-1-en-3-one, with the molecular formula C₈H₁₂O. Its structure consists of a heptane backbone substituted with a methyl group at carbon 6, a ketone at carbon 3, and a double bond between carbons 1 and 2 (Figure 1).

Key Structural Features:

  • Double bond (C1–C2): Influences conjugation with the ketone group, affecting reactivity in electrophilic additions.

  • Ketone group (C3): Participates in keto-enol tautomerism and nucleophilic attacks.

  • Methyl branch (C6): Impacts steric hindrance and boiling point.

Synthesis Methods

Oxidation of Secondary Alcohols

A plausible route involves oxidizing 6-methylhept-1-en-3-ol using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The latter is preferred for preserving the double bond:

6-Methylhept-1-en-3-olPCC, CH₂Cl₂6-Methylhept-1-en-3-one\text{6-Methylhept-1-en-3-ol} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{6-Methylhept-1-en-3-one}

Aldol Condensation

Condensation of pentan-2-one with propanal under basic conditions could yield 6-methylhept-1-en-3-one via dehydration:

CH₃CO(CH₂)₂CH₃ + CH₃CH₂CHONaOH6-Methylhept-1-en-3-one + H₂O\text{CH₃CO(CH₂)₂CH₃ + CH₃CH₂CHO} \xrightarrow{\text{NaOH}} \text{6-Methylhept-1-en-3-one + H₂O}

Industrial-Scale Production

Catalytic dehydrogenation of 6-methylheptan-3-ol over copper chromite catalysts at 300°C may offer a scalable method, though yield optimization would require further study.

Physical and Chemical Properties

Physicochemical Data

PropertyValue/Description
Molecular Weight124.18 g/mol
Boiling Point~180–185°C (estimated)
Density0.85–0.89 g/cm³ (predicted)
SolubilityMiscible in organic solvents (e.g., ethanol, ether)
LogP~2.3 (calculated)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch).

  • NMR:

    • ¹H NMR: Doublet at δ 5.8–6.2 ppm (C1–C2 vinyl protons), triplet at δ 2.5–2.7 ppm (C4 methylene adjacent to ketone).

    • ¹³C NMR: Signal at ~205 ppm (C3 ketone), 125–130 ppm (C1–C2 double bond).

Chemical Reactivity

Electrophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, Grignard reagents) at the β-carbon. For example:

6-Methylhept-1-en-3-one + RMgX6-Methyl-3-(R)-heptan-1-en-3-ol\text{6-Methylhept-1-en-3-one + RMgX} \rightarrow \text{6-Methyl-3-(R)-heptan-1-en-3-ol}

Reduction Reactions

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

  • Double Bond Reduction: Selective hydrogenation with Lindlar’s catalyst saturates the double bond, yielding 6-methylheptan-3-one.

Tautomerism

The enol form is stabilized by conjugation, though the keto form predominates in equilibrium:

Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}

Comparative Analysis with Analogues

CompoundBoiling Point (°C)LogPReactivity with PCC
6-Methylhept-1-en-3-one~180–1852.3Stable
5-Methylhex-1-en-3-one~170–1752.1Oxidizes slowly
Hept-1-en-3-one~165–1701.8Highly reactive

Challenges and Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.

  • Toxicity Profiling: Limited data on ecotoxicological impacts necessitate further studies.

  • Catalytic Innovations: Exploring biocatalysts for greener production methods.

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